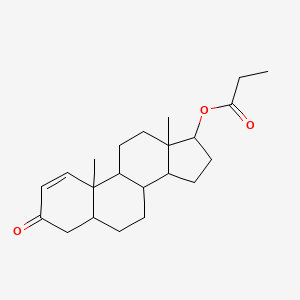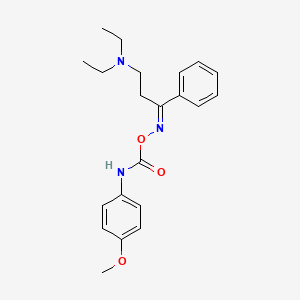
Anidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anidoxime is a compound that belongs to the class of amidoximes, which are characterized by the presence of an amino and a hydroxyimino group on the same carbon atom. Amidoximes have gained significant interest due to their ease of synthesis and their diverse applications in various fields such as coordination chemistry, materials science, and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amidoximes, including anidoxime, typically involves the reaction of nitriles with hydroxylamine. One common method is the solvent-free synthesis under ultrasonic irradiation, which has been shown to be efficient for preparing amidoximes from aliphatic nitriles . The reaction conditions often involve the use of hydroxylamine hydrochloride and a base such as sodium carbonate.
Industrial Production Methods: Industrial production of amidoximes may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Anidoxime undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving this compound often require nucleophiles and appropriate reaction conditions to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions include amides, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anidoxime has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of anidoxime involves its oxidation by cytochrome P450 enzymes, leading to the formation of nitric oxide (NO). This process involves the generation of superoxide radical anions, which facilitate the conversion of this compound to its oxidized form . The nitric oxide released from this reaction can then exert various biological effects, including vasodilation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Oximes: Compounds with a hydroxyimino group attached to a carbon atom.
Amidoximes: Compounds with both an amino and a hydroxyimino group on the same carbon atom.
Comparison: Anidoxime is unique among amidoximes due to its specific structural features and reactivity. While oximes generally undergo similar types of reactions, the presence of the amino group in this compound allows for additional reactivity and applications, particularly in biological systems where it can act as a nitric oxide donor .
Properties
Molecular Formula |
C21H27N3O3 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H27N3O3/c1-4-24(5-2)16-15-20(17-9-7-6-8-10-17)23-27-21(25)22-18-11-13-19(26-3)14-12-18/h6-14H,4-5,15-16H2,1-3H3,(H,22,25)/b23-20+ |
InChI Key |
XPHBRTNHVJSEQD-BSYVCWPDSA-N |
Isomeric SMILES |
CCN(CC)CC/C(=N\OC(=O)NC1=CC=C(C=C1)OC)/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCC(=NOC(=O)NC1=CC=C(C=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


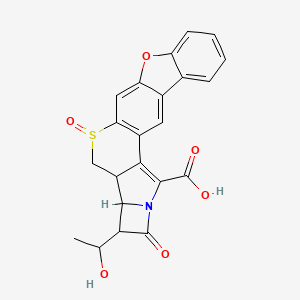
![2-[[2-(2-Aminopropanoylamino)-6-diazo-5-oxohexanoyl]amino]-6-diazo-5-oxohexanoic acid](/img/structure/B10784990.png)
![2-chloro-N-(2-chloroethyl)-N-[phenoxy-[2-(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-ylidene)hydrazinyl]phosphoryl]ethanamine](/img/structure/B10784998.png)
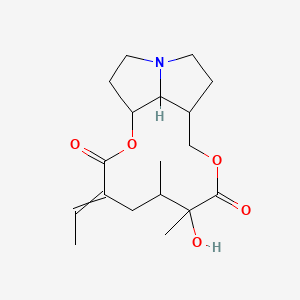
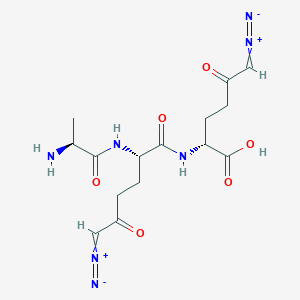
![2-[5-[(4Z,20Z)-35-butyl-19-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B10785008.png)

![7-[5-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10785045.png)
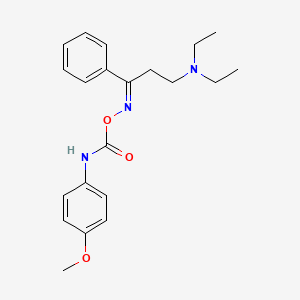
![(R)-1-(5-(3-Azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(m-tolyl)urea](/img/structure/B10785064.png)
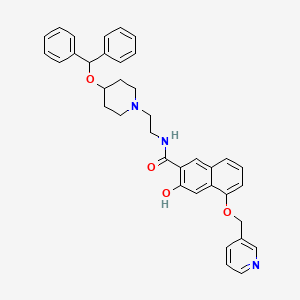
![(3S,10S,13Z,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10785079.png)
